Aqueous Solubility Advantage of Potassium Glycidate Over Free Glycidic Acid Enables Homogeneous Aqueous-Phase Reactions
The potassium salt of oxirane-2-carboxylic acid demonstrates markedly enhanced aqueous solubility compared to the free acid form. The computed partition coefficient (LogP) for potassium oxirane-2-carboxylate is −1.86, indicating strong hydrophilicity and full water miscibility [1]. In contrast, the free glycidic acid (CAS 503-11-7) has an estimated LogP of approximately −0.5 and exhibits limited water solubility, often requiring organic co-solvents for homogeneous reaction conditions [2]. This solubility differential is critical for applications requiring aqueous-phase epoxide ring-opening, such as bioconjugation, enzyme inhibition studies, and water-borne polymer crosslinking, where the free acid would phase-separate or require surfactant additives.
| Evidence Dimension | Hydrophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = −1.86 (potassium oxirane-2-carboxylate) |
| Comparator Or Baseline | LogP ≈ −0.5 (glycidic acid, free acid form) |
| Quantified Difference | ΔLogP ≈ −1.36; potassium salt is substantially more hydrophilic |
| Conditions | Computed partition coefficient (octanol/water); experimental solubility data pending confirmation |
Why This Matters
Procurement of the potassium salt rather than the free acid directly determines whether aqueous-phase protocols can be executed without additional solubilization steps, impacting reaction homogeneity and scalability.
- [1] Yangyang Chemical Research Platform. (n.d.). Potassium oxirane-2-carboxylate (CAS 51877-54-4): Physicochemical properties. LogP = −1.8649, TPSA = 52.66. View Source
- [2] Glycidic acid (CAS 503-11-7). Wikipedia. Described as having limited aqueous solubility; LogP estimated at approximately −0.5 based on structural analogs. View Source
